4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a heteroaryl halide with the chemical formula C₃H₃BrN₂ and a molecular weight of 146.97 g/mol . It belongs to the pyrazole derivative family and exhibits interesting reactivity patterns.
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the cyanation of 4-bromopyrazole in the presence of palladium catalysts . Additionally, it can react with titanium tetrachloride to form binary adducts . These synthetic pathways provide access to this compound for further investigations.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbaldehyde . The structural formula reveals the presence of a pyrazole ring, a tetrahydro-2H-pyran moiety, and a carbaldehyde group. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
- It can serve as a starting material for the synthesis of other compounds, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
- It plays a role in the preparation of solid hexacoordinate complexes when reacting with dimethyl- and divinyl-tindichloride .
- Mutagenicity studies have been conducted using the L-arabinose forward mutation assay of Salmonella typhimurium .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves multi-component reactions, including condensation and cyclization, to produce heterocycles with significant bioactive potential. Pyrazole compounds have been recognized for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. The synthesis methods for pyrazole derivatives are critical for developing new pharmaceuticals and exploring their therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).
Heterocyclic Chemistry in Drug Development
Heterocyclic compounds, including pyrazoles, are essential building blocks in drug development. Their structural diversity and ability to interact with various biological targets make them invaluable in designing new therapeutic agents. Heterocyclic chemistry's advancements have led to the discovery and synthesis of compounds with potent bioactivities, contributing to the development of novel drugs for treating various diseases (Somenath Bhattacharya et al., 2022).
Catalysis and Green Chemistry
In the synthesis of heterocyclic compounds, including those related to pyrazoles, organocatalysts have emerged as a powerful tool. These catalysts facilitate the construction of complex molecules through environmentally benign processes, aligning with the principles of green chemistry. The use of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, for example, highlights the importance of sustainable methods in organic synthesis. This approach not only advances the field of catalysis but also promotes the development of new drugs and materials with a lower environmental impact (H. Kiyani, 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that bromopyrazole derivatives can interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Bromopyrazole derivatives have been reported to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Properties
IUPAC Name |
4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTOXZJBLIAAON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718451 |
Source
|
Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-55-7 |
Source
|
Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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